5-HT1A Receptor Binding Affinity: N,9-Dimethyl vs. N-Alkyl Carbazole Antagonists
N,9-Dimethyl-9H-carbazol-3-amine inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells with an IC50 of 110–250 μM [1]. In contrast, optimized N-alkyl carbazole derivatives (e.g., compounds 20, 21, 23, and 24) achieve sub-100 nM Ki values (31–65 nM) at the 5-HT7 receptor [2], illustrating that while this compound provides a defined baseline 5-HT1A engagement, it is not a potent lead; its value lies in its use as a validated tool compound or synthetic intermediate for further SAR exploration.
| Evidence Dimension | 5-HT1A receptor functional inhibition (IC50) |
|---|---|
| Target Compound Data | 110–250 μM |
| Comparator Or Baseline | N-alkyl carbazole derivatives (5-HT7R antagonists): Ki = 31–65 nM |
| Quantified Difference | ~1700-fold higher IC50 (less potent) for target compound |
| Conditions | HeLa cells expressing human 5-HT1A; forskolin-stimulated cAMP assay |
Why This Matters
Establishes N,9-Dimethyl-9H-carbazol-3-amine as a characterized, commercially available 5-HT1A modulator for assay validation, distinct from high-potency 5-HT7R antagonists.
- [1] ChEMBL. Assay CHEMBL799817: Inhibition of forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells. View Source
- [2] Lee, J., et al. (2018). Synthesis of N-Alkyl-Carbazole Derivatives as 5-HT7R Antagonists. Bulletin of the Korean Chemical Society, 39(10), 1155-1162. View Source
